1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Description
1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine; oxalic acid is a complex organic compound that combines a piperazine ring with a naphthalene sulfonyl group and a cyclohexyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S.C2H2O4/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19;3-1(4)2(5)6/h4-7,10-11,16,19H,1-3,8-9,12-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHKGFAGSUCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine typically involves the reaction of naphthalene-2-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, potentially altering signal transduction pathways.
Comparison with Similar Compounds
- 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperidine
- 1-Cyclohexyl-4-naphthalen-2-ylsulfonylmorpholine
Comparison: 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine is unique due to its combination of a piperazine ring with a naphthalene sulfonyl group and a cyclohexyl group. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, such as enhanced binding affinity to certain receptors and increased stability under various reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
